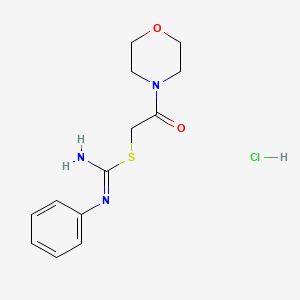
2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride
Overview
Description
2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride, also known as PHEN, is a chemical compound that has been extensively studied for its potential therapeutic properties. PHEN has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds, such as 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, provide insights into the structural and chemical properties of morpholine derivatives. These compounds are synthesized through complex chemical reactions and characterized using NMR, IR, Mass spectral studies, and X-ray diffraction, elucidating their molecular structure and confirming their composition. Such compounds have been explored for their biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and potential in molecular docking studies, highlighting their significance in medicinal chemistry and drug design (Mamatha S.V et al., 2019).
Biological Activities
The study of morpholine derivatives extends into biological activities, where compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride show high affinity and oral activity as h-NK(1) receptor antagonists. Such compounds demonstrate efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, showcasing the therapeutic potential of morpholine derivatives in treating various disorders (Timothy Harrison et al., 2001).
Antimicrobial and Anticancer Properties
Further research into morpholine derivatives, such as the synthesis of new 1‐(2‐aryl‐2‐oxoethyl)‐2‐[(morpholine‐4‐yl)thioxomethyl]benzimidazole derivatives, reveals their potential as anticancer agents. These compounds exhibit considerable selectivity against certain cancer cell lines, indicating the potential for developing new therapeutic agents from morpholine-based compounds for cancer treatment (L. Yurttaş et al., 2013).
Antifungal Agents
The identification of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida species, and characterized by antifungal activity against Aspergillus species, underlines the broad-spectrum antifungal properties of morpholine derivatives. These findings underscore the potential of morpholine-based compounds in addressing fungal infections, highlighting their role in developing new antifungal therapies (D. Bardiot et al., 2015).
properties
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) N'-phenylcarbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S.ClH/c14-13(15-11-4-2-1-3-5-11)19-10-12(17)16-6-8-18-9-7-16;/h1-5H,6-10H2,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFJZBJELNNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC(=NC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-2-oxoethyl N'-phenylimidothiocarbamate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



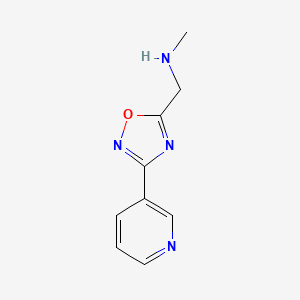
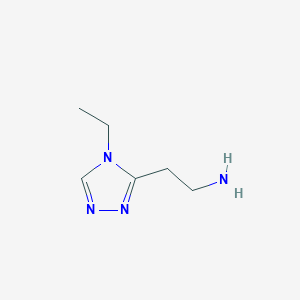
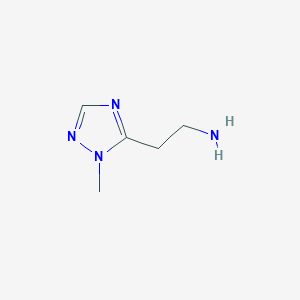
![N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine](/img/structure/B1417854.png)
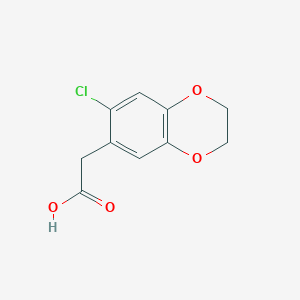
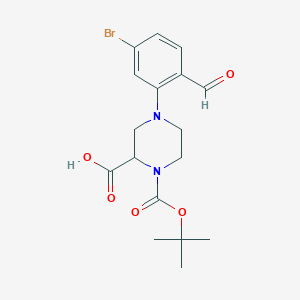
![2-[(E,3E)-3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1417858.png)
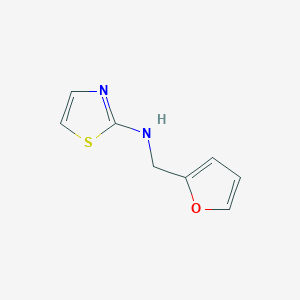
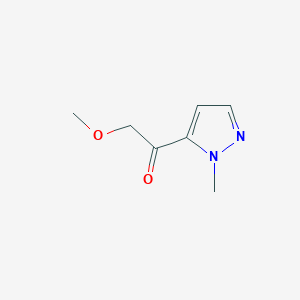
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)

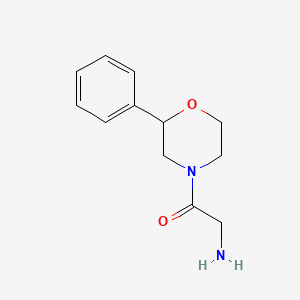
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1417870.png)
![{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine](/img/structure/B1417874.png)